tert-Butyl 3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxymethyl group attached to a phenyl ring, and a piperidine ring with a carboxylate group. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, typically using tert-butyl chloride and a base such as sodium hydroxide.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide as the reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a semi-flexible linker in the development of PROTACs for targeted protein degradation.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of protein-protein interactions and protein degradation pathways.
Medicine:
- Investigated for potential therapeutic applications in diseases where targeted protein degradation is beneficial.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tert-butyl group and the piperidine ring provide the necessary rigidity and flexibility to optimize the 3D orientation of the degrader, facilitating efficient ternary complex formation and protein degradation .
Comparison with Similar Compounds
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness:
- The presence of the hydroxymethyl group attached to the phenyl ring distinguishes tert-Butyl 3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate from other similar compounds.
- Its specific structure provides unique properties that make it particularly useful as a semi-flexible linker in PROTAC development .
Properties
Molecular Formula |
C17H25NO3 |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl 3-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-9-5-8-15(11-18)14-7-4-6-13(10-14)12-19/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3 |
InChI Key |
PNTXEJAFAYOBLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
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